methyl 3-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrazolo[1,5-a]pyrazine ring, which is a type of heterocyclic compound . These types of compounds are often found in many synthetic drugs .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Similar compounds are often solid at room temperature .Scientific Research Applications
Synthetic Methodologies and Molecular Transformations
Research has delved into the synthesis and transformations of heterocyclic compounds, which share some structural motifs with the specified compound. For example, the study of heterocyclic fused 2,5-dihydrothiophene S,S-dioxides as precursors to heterocyclic o-quinodimethanes highlights synthetic routes that could be applicable to the synthesis and transformation of similar complex molecules (Chaloner et al., 1992). These methodologies involve cycloaddition reactions and the exploitation of reactive intermediates for constructing intricate heterocyclic structures.
Biological Activities
The exploration of novel heterocyclic compounds containing sulfonamido moieties for their potential as antibacterial agents is another area of research that could be relevant to the study of the specified compound. The synthesis of new heterocyclic compounds suitable for use as antimicrobial agents, incorporating various reactive groups and structural frameworks, suggests a potential avenue for evaluating the biological activities of similar compounds (Azab et al., 2013).
Computational Studies
Computational studies, such as density functional theory (DFT) calculations, can provide valuable insights into the structural and electronic properties of complex molecules. Such studies have been applied to understand the properties and reactivity of heterocyclic compounds, which could be extended to the study of methyl 3-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate and its derivatives (Shen et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been extensively studied in the biomedical field, leading to the discovery of vasopressin and fibrinogen receptor antagonists, selective positive allosteric glutamate receptors glun2a and mglur5 modulators, inhibitors of mycobacterium tuberculosis h37rv, inhibitors of lung cancer tumors a549 and h322b, inhibitors of catalytic activity of hiv-1 integrase, tanks and polyadp-ribose polymerase parp-1 .
Mode of Action
It is known that similar compounds react regioselectively with n-iodosuccinimide in the presence of n-methylmorpholine to form 7-iodo derivatives . Their carbonylation catalyzed with Pd (dppf)Cl2 under pressure in MeOH solution yielded methyl 4-oxo-4,5-dihydropyrazolo .
Biochemical Pathways
Similar compounds have been proposed for the treatment of lysosomal and neurodegenerative, as well as cardiovascular diseases .
Pharmacokinetics
Two compounds with similar structures exhibited excellent anti-hbv activity, low cytotoxicity and accepted oral pk profiles .
Result of Action
Similar compounds have shown significant potential in the treatment of various diseases, including lysosomal and neurodegenerative diseases, as well as cardiovascular diseases .
Action Environment
The synthesis of similar compounds involved a sequential structural modification of the pyrazolopyrazinone fragment, with the key step being the selective iodination of position 7 in pyrazolo .
Future Directions
Properties
IUPAC Name |
methyl 3-[(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)sulfonyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S2/c1-22-15(19)14-13(4-7-23-14)24(20,21)17-5-6-18-11(9-17)8-12(16-18)10-2-3-10/h4,7-8,10H,2-3,5-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFHDMFDGPOKQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN3C(=CC(=N3)C4CC4)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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